molecular formula C12H10N2O2S B14520718 3-Ethenyl-4-methyl-6-nitroquinoline-2(1H)-thione CAS No. 62452-33-9

3-Ethenyl-4-methyl-6-nitroquinoline-2(1H)-thione

Cat. No.: B14520718
CAS No.: 62452-33-9
M. Wt: 246.29 g/mol
InChI Key: CCDXPLGPOROCIO-UHFFFAOYSA-N
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Description

3-Ethenyl-4-methyl-6-nitroquinoline-2(1H)-thione is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 3-Ethenyl-4-methyl-6-nitroquinoline-2(1H)-thione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration: Introduction of the nitro group into the quinoline ring.

    Alkylation: Introduction of the methyl group at the 4-position.

    Vinylation: Introduction of the ethenyl group at the 3-position.

    Thionation: Conversion of the quinoline to its thione derivative.

The reaction conditions for these steps often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations. Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

3-Ethenyl-4-methyl-6-nitroquinoline-2(1H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.

    Substitution: The ethenyl group can undergo electrophilic or nucleophilic substitution reactions.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Ethenyl-4-methyl-6-nitroquinoline-2(1H)-thione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and anticancer activities.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Ethenyl-4-methyl-6-nitroquinoline-2(1H)-thione involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to interfere with bacterial DNA replication or protein synthesis. Its anticancer activity may involve the induction of apoptosis or inhibition of cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

3-Ethenyl-4-methyl-6-nitroquinoline-2(1H)-thione can be compared with other quinoline derivatives, such as:

    Quinine: An antimalarial drug with a different substitution pattern on the quinoline ring.

    Chloroquine: Another antimalarial drug with a similar quinoline core but different substituents.

    Nitroquinoline N-oxide: A compound with a nitro group and an N-oxide functional group.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties compared to other quinoline derivatives.

Properties

CAS No.

62452-33-9

Molecular Formula

C12H10N2O2S

Molecular Weight

246.29 g/mol

IUPAC Name

3-ethenyl-4-methyl-6-nitro-1H-quinoline-2-thione

InChI

InChI=1S/C12H10N2O2S/c1-3-9-7(2)10-6-8(14(15)16)4-5-11(10)13-12(9)17/h3-6H,1H2,2H3,(H,13,17)

InChI Key

CCDXPLGPOROCIO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=S)NC2=C1C=C(C=C2)[N+](=O)[O-])C=C

Origin of Product

United States

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